![molecular formula C23H23N3O3S B2499140 N-(3,4-dimethylphenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide CAS No. 866873-87-2](/img/structure/B2499140.png)
N-(3,4-dimethylphenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(3,4-dimethylphenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide is a complex molecule that may be related to the class of compounds known as 2-arylpyrazolo[1,5-a]pyrimidin-3-yl acetamides. These compounds have been studied for their potential as selective ligands for the Peripheral Benzodiazepine Receptor (PBR), which is implicated in various physiological processes including steroid biosynthesis. The structure of the compound suggests it could interact with biological targets in a manner similar to other molecules within its class.
Synthesis Analysis
The synthesis of related compounds, such as the N,N-diethyl-(2-arylpyrazolo[1,5-a]pyrimidin-3-yl)acetamides, involves novel synthetic methods that allow for the introduction of various substituents, which can significantly affect the binding affinity and selectivity for PBR . The synthesis process is crucial as it provides the means to explore the structure-activity relationship (SAR) by varying the substituents on the pyrimidine moiety, which is a key factor in determining the selectivity for PBR over the central benzodiazepine receptor (CBR) .
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of a pyrimidine moiety, which is essential for the activity at the PBR. The spatial arrangement of the substituents and the overall three-dimensional shape of the molecule can greatly influence its binding to the receptor. For instance, the angle between the planes of the pyridyl and phenyl rings in a related compound, N-(4,6-dimethylpyrid-2-yl)-2-(3-nitrophenyl)acetamide, is 64.5 degrees, which contributes to the planarity of the molecule and may affect its interaction with the receptor .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The intramolecular hydrogen bonding observed in related molecules contributes to their planarity and may affect their solubility and stability . The binding affinities of these compounds to PBR can range from very high to inactive, indicating a broad spectrum of chemical properties that are highly dependent on the specific structural features of the molecule .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
One area of research focuses on the synthesis of heterocyclic derivatives, including those derived from guanidine, showcasing the chemical reactivity and potential pharmaceutical applications of such compounds. For instance, studies on the formation and X-ray structure determination of related heterocyclic derivatives underline the significance of crystallographic analysis in understanding the molecular conformation and potential reactivity of these compounds (Banfield, Fallon, & Gatehouse, 1987).
Radioligand Development for Imaging
Research has also delved into the synthesis and biodistribution of radioligands for positron emission tomography (PET), aiming to investigate central neurokinin(1) receptors. This highlights the compound's role in the development of diagnostic tools and its contribution to neuroscience, particularly in visualizing neurological receptors in vivo (M. V. D. Mey et al., 2005).
Antimicrobial and Anti-Inflammatory Applications
Another facet of research has been the exploration of novel benzodifuranyl derivatives derived from visnaginone and khellinone for their anti-inflammatory and analgesic properties. Such studies underscore the potential therapeutic applications of these compounds in addressing inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Neuropharmacological Effects
The neuropharmacological effects of related compounds, specifically their impact on the GABAergic system, have been investigated, indicating potential cognitive-enhancing properties. This research provides insights into the mechanisms through which these compounds could influence cognitive functions, offering a basis for the development of novel nootropic agents (Watabe, Yamaguchi, & Ashida, 1993).
Antitumor and Antifolate Research
Furthermore, studies on the synthesis and antimicrobial activity of heterocycles incorporating an antipyrine moiety, as well as research into dual inhibitors of dihydrofolate reductase and thymidylate synthase, reflect the compound's relevance in cancer research and its potential as a therapeutic agent (Bondock, Rabie, Etman, & Fadda, 2008).
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-13(2)26-22(28)21-20(17-7-5-6-8-18(17)29-21)25-23(26)30-12-19(27)24-16-10-9-14(3)15(4)11-16/h5-11,13H,12H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEHYRSLYGHVRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C(C)C)OC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

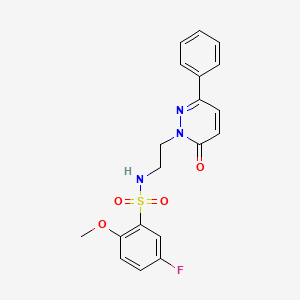
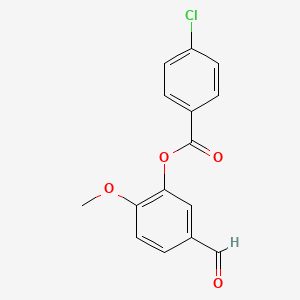
![3-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2499060.png)

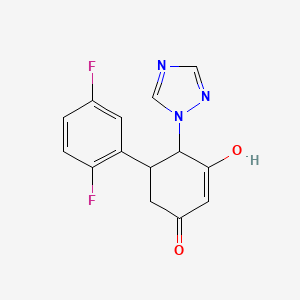
![1-methyl-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2499065.png)

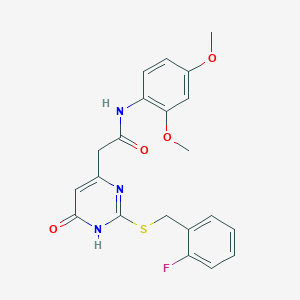
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2499071.png)
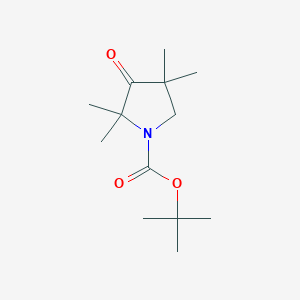
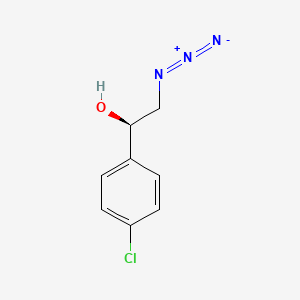
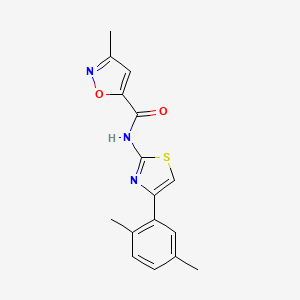
![5-(4-fluorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2499078.png)
